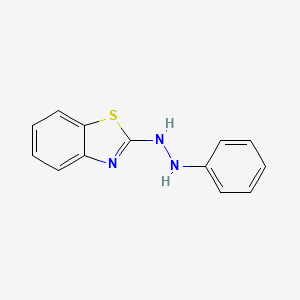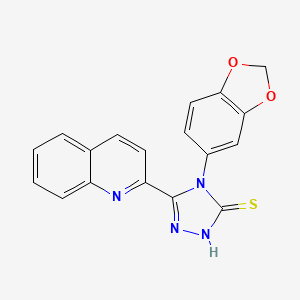
4-(1,3-benzodioxol-5-yl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol and similar compounds involves multi-step chemical processes. Zozulynets et al. (2021) described the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol through a series of four successive reactions based on quinoline-2-carboxylic acid. Their methodology highlights the reactivity of the compound in forming derivatives when reacting with aldehydes, showcasing the compound's versatility in synthesis applications (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including compounds similar to this compound, has been characterized using various spectroscopic methods. Xu et al. (2006) synthesized a related compound and determined its crystal structure, showcasing the importance of hydrogen bonding and π-π interactions in stabilizing the molecular conformation. This analysis provides insights into the spatial arrangement and the electronic configuration of the molecule, which are critical for understanding its reactivity and interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution and cyclization. Behalo et al. (2013) described the synthesis of 1,2,4-triazole derivatives fused to five and six-membered rings, indicating the potential for structural diversity and complexity. These reactions underline the chemical properties of triazole derivatives, such as reactivity towards electrophiles and nucleophiles, which are essential for synthesizing pharmacologically active molecules (Behalo, Aly, Wasfy, & Rizk, 2013).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c25-18-21-20-17(14-7-5-11-3-1-2-4-13(11)19-14)22(18)12-6-8-15-16(9-12)24-10-23-15/h1-9H,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXFBBLIMUJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


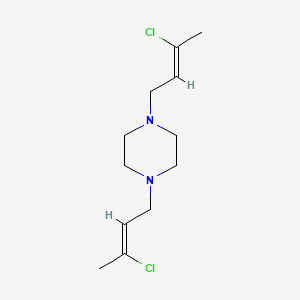
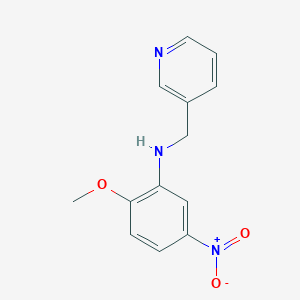
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)
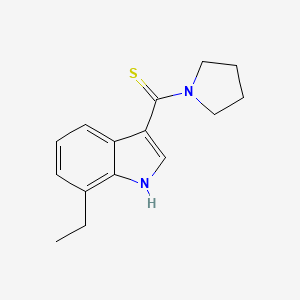
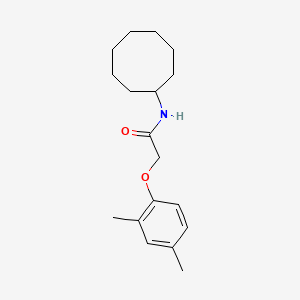
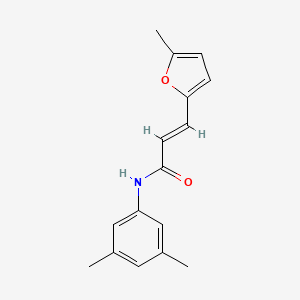
![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
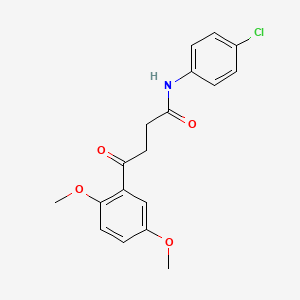
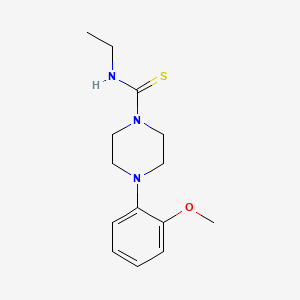
![4-methoxy-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5866426.png)
